1-Azido-3-methylbut-2-ene

Lipophilicity Drug Design Partition Coefficient

1-Azido-3-methylbut-2-ene (CAS 72422-42-5), also known as 3-methyl-2-butenyl azide, is a low-molecular-weight (111.15 g/mol) aliphatic organic azide. It is characterized by a primary azide group conjugated to a trisubstituted alkene, classifying it as an allylic azide.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 72422-42-5
Cat. No. B14474991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3-methylbut-2-ene
CAS72422-42-5
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC(=CCN=[N+]=[N-])C
InChIInChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h3H,4H2,1-2H3
InChIKeySRAKMWSMOACAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-3-methylbut-2-ene (CAS 72422-42-5): A Primary Allylic Azide for Click Chemistry and Synthetic Biology


1-Azido-3-methylbut-2-ene (CAS 72422-42-5), also known as 3-methyl-2-butenyl azide, is a low-molecular-weight (111.15 g/mol) aliphatic organic azide . It is characterized by a primary azide group conjugated to a trisubstituted alkene, classifying it as an allylic azide. This structural motif imparts distinct reactivity, including participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and the capacity to undergo the Winstein rearrangement, a [3,3]-sigmatropic shift that equilibrates the azide between its primary and tertiary isomeric forms [1]. These properties differentiate it from simple alkyl azides and other allylic azide isomers in synthetic planning.

CuAAC-compatible primary allylic azide handle
Winstein rearrangement for dynamic equilibrium control
Low-MW fragment-like scaffold (111.15 g/mol) for FBDD

Why 1-Azido-3-methylbut-2-ene Cannot Be Replaced by a Generic Azide in Regioselective or Dynamic Applications


Substituting 1-azido-3-methylbut-2-ene with a simpler alkyl azide, such as 1-azido-3-methylbutane, or an isomeric allylic azide, such as 3-azido-3-methylbut-1-ene, is not chemically equivalent and can lead to divergent outcomes. The allylic nature of 1-azido-3-methylbut-2-ene enables it to participate in the Winstein rearrangement, a dynamic equilibrium between the primary and tertiary azide isomers that is not possible for saturated azides [1]. This equilibrium can be exploited for stereoselective synthesis but can also lead to product mixtures if not controlled [2]. Furthermore, the alkene group provides a second reactive handle for downstream modifications, unlike its saturated counterpart. The specific substitution pattern on the double bond also influences the equilibrium constant and reaction kinetics of the azide-alkyne cycloaddition compared to other allylic azides, making direct substitution risky without quantitative verification [3].

Saturated azide
Lacks Winstein rearrangement; only static reactivity
Isomeric allylic azide
Equilibrium may shift product distribution
Larger fragment azides
Higher MW and altered lipophilicity may affect library design

Quantitative Differentiation of 1-Azido-3-methylbut-2-ene (72422-42-5) from its Closest Analogs


LogP Comparison: Lipophilicity of 1-Azido-3-methylbut-2-ene vs. Saturated Analog

The computed octanol-water partition coefficient (XLogP3 or LogP) for 1-azido-3-methylbut-2-ene is 1.7, indicating moderate lipophilicity . This is a critical parameter for membrane permeability and biological activity in medicinal chemistry. In contrast, its saturated structural analog, 1-azido-3-methylbutane (CAS 55210-77-0), has a higher computed LogP of approximately 2.3 . This 0.6 log unit difference represents a four-fold difference in lipophilicity, which can be decisive in drug design and bioactivity profiles.

Lipophilicity (LogP)
Class-level inference
LogP 1.7 vs 2.3
Δ −0.6
Reported LogP difference; may support lipophilicity screening
Experimental data not available; computed values
Lipophilicity Drug Design Partition Coefficient

Isomeric Stability and Reactivity: Primary vs. Tertiary Allylic Azide Equilibrium

As an allylic azide, 1-azido-3-methylbut-2-ene (primary azide) exists in a dynamic equilibrium with its tertiary isomer, 3-azido-3-methylbut-1-ene, via a [3,3]-sigmatropic shift (the Winstein rearrangement) [1]. Computational and NMR studies on structurally analogous prenyl azides have shown that at equilibrium, the primary azide isomer predominates, with an equilibrium constant (K_eq) favoring the primary form by a ratio of approximately 5:3 over the tertiary isomer in some systems [1]. This means that under ambient conditions, a sample of 1-azido-3-methylbut-2-ene will always contain a proportion of its rearranged isomer, a behavior that is completely absent in its saturated analog 1-azido-3-methylbutane. This dynamic nature can be a critical consideration for reaction design, as the equilibrium composition dictates the reactive species available.

Allylic Equilibrium
Class-level inference
Primary isomer predominates
~5:3 class ratio (analog)
Dynamic equilibrium supports Winstein-rearrangement studies
Direct compound data needed; inferred from prenyl azides
Winstein Rearrangement Equilibrium Composition Regioselective Synthesis

Structural Differentiation: Molecular Weight and Topological Polar Surface Area (TPSA)

1-Azido-3-methylbut-2-ene has a molecular weight of 111.15 g/mol and a Topological Polar Surface Area (TPSA) of 49.75 Ų . This places it in a distinct physicochemical space compared to structurally similar azides. For instance, the more extended aromatic analog, (E)-(3-azidoprop-1-en-1-yl)benzene (cinnamyl azide), has a molecular weight of 157.18 g/mol and a TPSA of 49.75 Ų [1]. Although they share the same TPSA, the 46.03 g/mol difference in molecular weight makes 1-azido-3-methylbut-2-ene a significantly smaller and more fragment-like scaffold. This difference is crucial in Fragment-Based Drug Discovery (FBDD), where maintaining a low molecular weight (typically < 300 Da) is paramount for learning efficient binding. 1-Azido-3-methylbut-2-ene is a superior choice for a fragment library where minimal molecular complexity is desired.

Structural MW/TPSA
Direct comparison
MW 111.15 vs 157.18 g/mol
Δ −46.03 (TPSA equal)
Smaller fragment scaffold supports FBDD library selection
Computed properties; consistent TPSA
Physicochemical Properties Drug-likeness Fragment-Based Screening

Optimal Application Scenarios for 1-Azido-3-methylbut-2-ene (72422-42-5) Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of only 111.15 g/mol and a balanced LogP of 1.7, 1-azido-3-methylbut-2-ene is an ideal fragment for FBDD libraries [1]. Its small size provides an efficient starting point for fragment growing, while the azide group serves as a biocompatible click handle for rapid turnaround in structure-activity relationship (SAR) studies. Its selection over larger azide fragments like cinnamyl azide is justified by a ΔMW of -46.03 g/mol, offering greater ligand efficiency potential .

Dynamic Combinatorial Chemistry and Stereoselective Synthesis

The capacity of 1-azido-3-methylbut-2-ene to undergo the Winstein rearrangement allows it to establish a dynamic equilibrium with its tertiary azide isomer [1]. This property can be harnessed in dynamic combinatorial chemistry (DCC) to discover unexpected binders or in synthetic routes where the more abundant primary isomer is consumed, driving the equilibrium to form a desired product from the tertiary isomer. This is a mechanism-based advantage not available for static alkyl azides like 1-azido-3-methylbutane.

Synthesis of Model Compounds for Allylic Azide Reactivity Studies

As a relatively simple, commercially available allylic azide, 1-azido-3-methylbut-2-ene serves as an excellent model substrate for studying the kinetics, thermodynamics, and synthetic utility of the Winstein rearrangement and CuAAC reactions on conjugated systems [1]. Its lower lipophilicity (ΔLogP = -0.6 vs. saturated analog) can simplify purification and analysis by chromatography in model studies, a practical advantage for academic and industrial research labs selecting model substrates .

Application
Selection Property
Validation Focus
Fragment-based drug discovery library design
Low molecular weight and balanced LogP
Ligand efficiency and click handle for SAR
Dynamic combinatorial chemistry and stereoselective synthesis
Allylic azide capable of Winstein rearrangement
Equilibrium-driven product discovery
Model substrate for allylic azide reactivity studies
Commercially available simple allylic azide
Reaction kinetics and purification in model systems
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